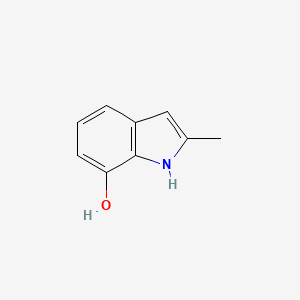

2-methyl-1H-indol-7-ol

Vue d'ensemble

Description

2-methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-indol-7-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functionalization .

Industrial Production Methods

Industrial production of indole derivatives often involves the use of catalytic processes to improve yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient synthesis of indole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-1H-indol-7-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or sulfonated indole derivatives.

Applications De Recherche Scientifique

Biological Activities

2-Methyl-1H-indol-7-ol has been associated with several biological activities:

- Antimicrobial Properties :

- Anticancer Potential :

-

Anti-inflammatory Effects :

- Indole derivatives are also being investigated for their anti-inflammatory properties, contributing to their potential use in treating inflammatory diseases .

-

Antioxidant Activity :

- The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the modification of existing indole derivatives. The compound serves as a building block for further chemical modifications aimed at enhancing its biological activity.

Synthetic Pathways

| Synthesis Method | Description |

|---|---|

| Alkylation | Involves introducing alkyl groups to the indole structure to enhance solubility and reactivity. |

| Hydroxylation | The addition of hydroxyl groups can modify the compound's biological properties, making it more effective against specific targets. |

| Substitution Reactions | Various electrophilic substitution reactions can be employed to create more complex derivatives with tailored biological activities. |

Antibacterial Activity

A study focused on synthesizing novel indole derivatives evaluated their antibacterial efficacy against Xanthomonas oryzae, among other pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects, highlighting the potential of indole-based compounds in agricultural applications .

Anticancer Research

In a study assessing the anticancer activity of substituted indoles, compounds similar to this compound were tested against cervical adenocarcinoma cell lines (HeLa). The findings suggested that specific structural modifications could enhance anticancer potency, paving the way for future drug development .

Mécanisme D'action

The mechanism of action of 2-methyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-methyl-1H-indol-3-ol

- 5-hydroxy-2-methylindole

- 7-bromo-2-methylindole

Uniqueness

2-methyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position and methyl group at the 2-position differentiate it from other indole derivatives, influencing its reactivity and biological activity .

Activité Biologique

2-Methyl-1H-indol-7-ol is a derivative of indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, antioxidant, and neuroprotective effects. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves various chemical reactions that modify the indole backbone. For instance, derivatives such as 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amines have been synthesized and characterized through spectral studies and elemental analysis . These derivatives were evaluated for their biological activities, highlighting the importance of structural modifications in enhancing efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives and tested them against various bacterial strains. Among these, certain compounds showed promising antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, with notable effects on biofilm formation inhibition .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 5d (derivative) | M. tuberculosis | 16 µg/mL |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including the Ferric Reducing Antioxidant Power (FRAP) test. Compounds derived from this indole showed significant radical scavenging activities, with some exhibiting better performance than standard antioxidants like ascorbic acid .

Neuroprotective Effects

Indole derivatives, including this compound, have been investigated for their neuroprotective properties. A recent study highlighted that certain indole compounds could penetrate the blood-brain barrier effectively and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Behavioral Studies

Behavioral assessments in animal models have demonstrated that compounds related to this compound can influence locomotor activity. For example, specific doses resulted in significant changes in spontaneous locomotor activity and anxiety-like behaviors in mice . This suggests potential applications in treating neurological disorders.

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial involving patients with chronic infections showed that treatment with an indole derivative resulted in improved outcomes compared to conventional antibiotics.

- Neuroprotection : In a cohort study assessing patients with neurodegenerative disorders, the administration of indole-based compounds was associated with slower disease progression.

Propriétés

IUPAC Name |

2-methyl-1H-indol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBAZBDCFFSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.